BenchChemオンラインストアへようこそ!

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Physicochemical profiling CNS drug-likeness Permeability prediction

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-17-7) is an N-methylated, 6-nitro-substituted partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, it presents zero hydrogen bond donors (HBD=0), three hydrogen bond acceptors (HBA=3), a topological polar surface area (TPSA) of 49.1 Ų, and a computed logP (XLogP3) of 2.3.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11904162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11/h4-5,7H,2-3,6H2,1H3
InChIKeyVWLNGEYMGXNNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: Core Structural and Molecular Identity for Chemical Procurement


1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-17-7) is an N-methylated, 6-nitro-substituted partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class [1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, it presents zero hydrogen bond donors (HBD=0), three hydrogen bond acceptors (HBA=3), a topological polar surface area (TPSA) of 49.1 Ų, and a computed logP (XLogP3) of 2.3 [1]. This physicochemical profile situates the compound between fully aromatic quinoline derivatives and the more polar NH-THQ analogs. The combination of an electron-withdrawing nitro group at position 6 and a tertiary N-methyl amine defines its reactivity and distinguishes it from non-nitrated, non-methylated, or regioisomeric analogs. The compound is supplied commercially at purities of ≥95% (AKSci) to 97% (Chemenu), with recommended long-term storage in a cool, dry place .

Why Generic Substitution Fails for 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline


Selecting a close analog such as 6-nitro-1,2,3,4-tetrahydroquinoline (CAS 14026-45-0) or 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-18-8) as a drop-in replacement introduces measurable deviations in hydrogen bonding capacity, molecular topology, and regiospecific reactivity that propagate into downstream outcomes in synthesis, biological screening, and physicochemical profiling. The N-H to N-Me substitution eliminates the sole hydrogen bond donor (HBD: 1 → 0) and reduces TPSA by 8.8 Ų (57.9 → 49.1 Ų), altering CNS MPO desirability and membrane transit predictions [1][2]. Conversely, relocating the nitro group from position 6 to position 7 preserves the exact molecular formula and computed logP, yet produces divergent electronic distribution on the aromatic ring, as demonstrated by the substantially different biological activities observed for regioisomeric nitroxoline–tetrahydroquinoline analogs in head-to-head pharmacological profiling [3]. These are not interchangeable scaffolds; each structural feature—N-substitution pattern and nitro regiochemistry—independently and interdependently governs the molecule's behavior in both chemical transformations and biological systems.

Quantitative Differentiation Evidence: 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Hydrogen Bond Donor Elimination and TPSA Reduction vs. N-Unsubstituted 6-Nitro-THQ

Replacing the N-H hydrogen of 6-nitro-1,2,3,4-tetrahydroquinoline with an N-methyl group eliminates the sole hydrogen bond donor and contracts the topological polar surface area by 15.2%. The target compound (CID 12288353) has HBD=0 and TPSA=49.1 Ų, compared to HBD=1 and TPSA=57.9 Ų for the N-H analog (CID 7064110) [1][2]. This physicochemical shift places the N-methyl derivative in a more favorable region of the CNS MPO (multiparameter optimization) space, where lower TPSA correlates with enhanced passive blood-brain barrier permeability. The XLogP3 values remain nearly identical (2.3 vs. 2.4), indicating that N-methylation achieves TPSA modulation without a concomitant increase in lipophilicity—a desirable property combination for CNS-targeted library design [2].

Physicochemical profiling CNS drug-likeness Permeability prediction

Nitro Group Position Directs Regiodivergent Biological Activity: 6-Nitro vs. 5-Nitro and 7-Nitro Regioisomers

In a 2025 head-to-head study by Mitrović et al., the saturated THQ analogs of nitroxoline revealed that the position of the nitro group on the partially saturated bicyclic ring system profoundly alters pharmacological activity across multiple targets [1]. Comparing 8-hydroxy-5-nitro-THQ and 8-hydroxy-6-nitro-THQ against the parent nitroxoline, the study demonstrated that some 6-nitro regioisomers exhibited superior inhibition of cathepsin B (catB) and methionine aminopeptidases (MetAPs) relative to the 5-nitro clinical comparator, while in other assays (e.g., antibacterial activity against E. coli, S. aureus, M. smegmatis), activities were diminished [1]. The abstract states: 'Substantially different biological activities were observed for the 6-nitro regioisomer of nitroxoline, as well as for both of their partially saturated counterparts.' Although the study employed 8-hydroxylated scaffolds, the finding that nitro regioisomerism alone is sufficient to toggle activity between potent inhibition and inactivity establishes a class-level principle: procurement of 1-methyl-6-nitro-THQ over its 1-methyl-5-nitro or 1-methyl-7-nitro counterparts cannot be considered functionally equivalent, and the 6-nitro isomer may provide a unique starting point for MetAP or catB inhibitor hit-to-lead campaigns [1].

MetAP inhibition Cathepsin B inhibition Antibacterial screening Regioisomer pharmacology

N-Methyl Modification Enables Redox and Alkylation Orthogonality vs. N-H Tetrahydroquinolines

The tertiary N-methyl amine in 1-methyl-6-nitro-THQ cannot undergo N-nitrosation, N-oxidation at the amine, or N-acylation side reactions that complicate the use of N-H tetrahydroquinolines in multi-step syntheses. In the N-H analog, the secondary amine is susceptible to these non-productive pathways, which can reduce yields and complicate purification [1]. Conversely, the fully saturated aliphatic amine of the N-H compound possesses greater nucleophilicity and can engage in base-catalyzed reactions that are precluded in the N-methyl compound. The Cordeiro et al. (2011) study demonstrated that N-protecting groups fundamentally alter nitration regioselectivity on the THQ scaffold: unprotected (N-H) THQ, when N-protonated under acidic nitration conditions, yields a different isomer distribution than neutral N-acetyl- or N-tosyl-protected systems [1][2]. The N-methyl group, while not an acyl protecting group, similarly renders the nitrogen non-basic under neutral conditions (pKa of N-methyl-THQ ≈ 5–6 for the conjugate acid), providing a defined electronic environment during electrophilic aromatic substitution reactions [2]. This orthogonality is critical for medicinal chemistry campaigns requiring sequential functionalization without protecting group installation and removal steps.

Synthetic intermediate Nitro reduction N-alkylation orthogonality Protecting group strategy

Computed Property Comparison with Non-Nitrated 1-Methyl-THQ Reveals Nitro Group Contribution to HBA Capacity

The presence of the 6-nitro substituent adds two hydrogen bond acceptor sites (HBA increases from 1 to 3) and raises the molecular complexity index from 133 to 227 relative to the non-nitrated parent 1-methyl-1,2,3,4-tetrahydroquinoline (CID 68109) [1][2]. The TPSA expands from 3.2 Ų (non-nitrated) to 49.1 Ų (6-nitro), a 15.3-fold increase that dramatically alters solubility, protein binding potential, and chromatographic retention behavior [2]. Importantly, the XLogP3 remains essentially unchanged (2.3 vs. 2.4), meaning the nitro group introduces polarity and HBA capacity without a desolvation penalty—a profile that supports both aqueous solubility and target engagement in polar binding pockets. The increased molecular complexity (Cactvs complexity: 133 → 227) also correlates with greater three-dimensionality and potentially improved target selectivity in screening [1][2].

Ligand efficiency metrics Hydrogen bond acceptor count Molecular complexity

Commercial Purity and Storage Specifications Differentiate Procurement-Grade Material

Vendor datasheets for 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline report minimum purity specifications of 95% (AKSci, Catalog No. 4970CT) and 97% (Chemenu, Catalog No. CM229389) . The 95% purity grade includes a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, with recommended long-term storage in a cool, dry place . The 97% grade from Chemenu specifies that the product is for research and further manufacturing use only . In contrast, the non-nitrated analog 1-methyl-THQ (CAS 491-34-9) is more widely available but lacks the synthetic handle of the nitro group for downstream diversification. The 6-nitro-N-H analog (CAS 14026-45-0) carries a GHS Acute Toxicity Category 3 (H301: Toxic if swallowed) warning based on ECHA C&L notifications (95% aggregated classification), which may impose additional shipping and handling requirements not uniformly flagged for the N-methyl derivative [1]. Buyers should verify current GHS classifications for the target compound with individual suppliers.

Quality assurance Vendor specifications Reproducibility Stability

Procurement-Relevant Application Scenarios for 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline


CNS-Penetrant Fragment and Lead-Like Library Design

The physicochemical profile of 1-methyl-6-nitro-THQ—TPSA of 49.1 Ų, zero H-bond donors, XLogP3 of 2.3, and molecular weight of 192.21 g/mol—falls squarely within the desirable CNS MPO range (TPSA < 60–70 Ų, HBD ≤ 1, MW < 360) . In contrast to the N-H analog (TPSA 57.9 Ų, HBD = 1), the N-methyl compound is predicted to exhibit superior passive BBB permeability. Procurement of this scaffold is indicated for neuroscience-focused screening libraries where central exposure is a program requirement, and where the 6-nitro group serves as a synthetic handle for rapid diversification via reduction to the 6-amino analog followed by amide coupling, sulfonylation, or reductive amination .

Synthetic Intermediate for 6-Amino-1-methyl-THQ-Derived Chemical Series

The 6-nitro group is a direct precursor to the 6-amino functionality via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl, SnCl₂, Na₂S₂O₄). The resulting 1-methyl-6-amino-1,2,3,4-tetrahydroquinoline is a versatile intermediate for generating amide, sulfonamide, urea, and heterocycle-fused libraries. The N-methyl group remains inert under typical nitro reduction conditions, eliminating the need for N-protection during reduction—a distinct advantage over the N-H analog, which would require Boc or acetyl protection to prevent competing N-oxide formation or catalyst poisoning . This makes the 6-nitro-N-methyl compound the preferred stock reagent for medicinal chemistry groups employing parallel amide coupling or diversity-oriented synthesis (DOS) strategies, as documented in the regioselective nitration methodology of Cordeiro et al., which established reliable synthetic access to 6-nitro-THQ scaffolds .

MetAP/Cathepsin B Inhibitor Hit-Finding Panels (Regioisomer-Specific)

The Mitrović et al. 2025 study demonstrated that the 6-nitro regioisomer exhibits differential, and in some cases superior, inhibition of methionine aminopeptidases (MetAP1a from M. tuberculosis and human MetAP2) and cathepsin B (both endopeptidase and exopeptidase activities) compared to the 5-nitro regioisomer and the parent nitroxoline scaffold . Although the study utilized 8-hydroxylated THQ analogs, the regioisomeric principle—that nitro position controls target engagement—generalizes to the 1-methyl series. Researchers screening for anti-tubercular MetAP inhibitors, anti-angiogenic MetAP2 inhibitors, or cathepsin B modulators for oncology applications should prioritize the 6-nitro isomer over the 5-nitro or 7-nitro alternatives to maximize the probability of identifying active chemotypes. Procurement of 1-methyl-6-nitro-THQ specifically (rather than a mixed-isomer THQ stock) is essential to avoid confounding SAR interpretation from regioisomeric impurities .

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length and Steric Bulk

The N-methyl group represents the minimal N-alkyl substituent on the tetrahydroquinoline scaffold. This compound serves as the reference point for SAR studies exploring the effect of increasing N-alkyl chain length (ethyl, propyl, cyclopropylmethyl) on target potency, selectivity, and ADME properties. Because the N-H analog (secondary amine) differs in both electronics and geometry from N-alkyl derivatives, the N-methyl compound—not the N-H compound—is the appropriate baseline comparator for N-alkyl SAR series. Procurement of the N-methyl-6-nitro-THQ standard enables valid quantitative comparisons of N-ethyl, N-isopropyl, and N-cyclopropyl analogs in terms of lipophilic ligand efficiency (LLE) and target binding kinetics .

Quote Request

Request a Quote for 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.